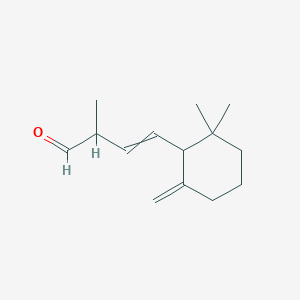![molecular formula C14H13N3O B14627023 1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide CAS No. 56133-27-8](/img/structure/B14627023.png)
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This compound is characterized by the presence of a cyanophenyl group attached to a dihydropyridine ring, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-cyanobenzyl chloride with 1,4-dihydropyridine-3-carboxamide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反応の分析
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride is often used as a reducing agent.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in tetrahydropyridine compounds .
科学的研究の応用
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
作用機序
The mechanism of action of 1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release. This interaction is mediated through the dihydropyridine ring, which is a key structural feature for binding to calcium channels .
類似化合物との比較
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide can be compared with other 1,4-dihydropyridine derivatives, such as nifedipine and amlodipine. While these compounds share a similar core structure, they differ in their substituents and, consequently, their biological activities. For instance, nifedipine is primarily used as an antihypertensive agent, while amlodipine has a longer duration of action and is used for chronic management of hypertension .
Similar compounds include:
Nifedipine: Used for the treatment of hypertension and angina.
Amlodipine: Known for its long-acting antihypertensive effects.
Felodipine: Another antihypertensive agent with a similar mechanism of action.
特性
CAS番号 |
56133-27-8 |
|---|---|
分子式 |
C14H13N3O |
分子量 |
239.27 g/mol |
IUPAC名 |
1-[(4-cyanophenyl)methyl]-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O/c15-8-11-3-5-12(6-4-11)9-17-7-1-2-13(10-17)14(16)18/h1,3-7,10H,2,9H2,(H2,16,18) |
InChIキー |
DELPXHRQZPFCFV-UHFFFAOYSA-N |
正規SMILES |
C1C=CN(C=C1C(=O)N)CC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphaniumolate](/img/structure/B14626950.png)
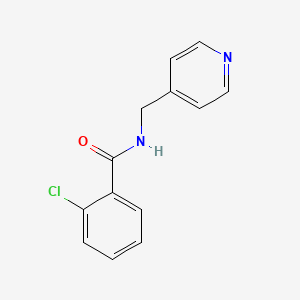
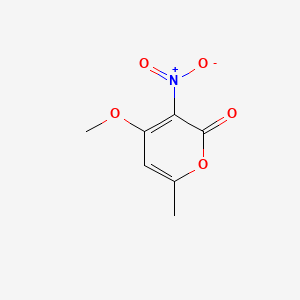
![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)

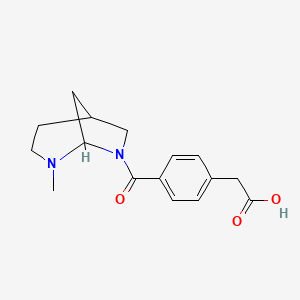
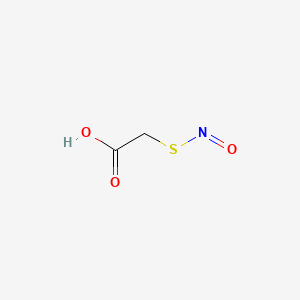
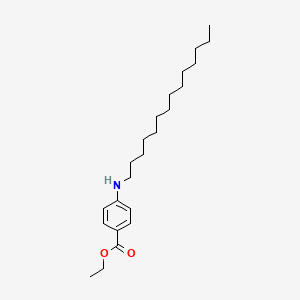
![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)
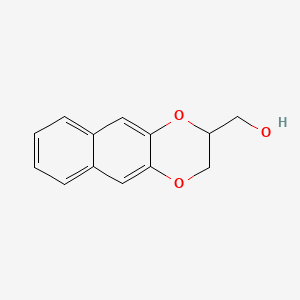
![4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14627004.png)

![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
